molecular formula C5H4F3NO2 B12905514 (4-(Trifluoromethyl)oxazol-2-yl)methanol

(4-(Trifluoromethyl)oxazol-2-yl)methanol

Cat. No.: B12905514
M. Wt: 167.09 g/mol
InChI Key: FXBHZPYIEOUOOY-UHFFFAOYSA-N
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Description

(4-(Trifluoromethyl)oxazol-2-yl)methanol is a heterocyclic compound featuring an oxazole ring substituted with a trifluoromethyl group at the 4-position and a hydroxymethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Trifluoromethyl)oxazol-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of trifluoromethyl-substituted nitriles with amino alcohols under acidic or basic conditions to form the oxazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. These methods often utilize catalysts and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: (4-(Trifluoromethyl)oxazol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group typically yields aldehydes or acids, while substitution reactions can produce a variety of functionalized oxazoles .

Mechanism of Action

The mechanism of action of (4-(Trifluoromethyl)oxazol-2-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The hydroxymethyl group may also participate in hydrogen bonding, further influencing the compound’s interactions with its targets .

Comparison with Similar Compounds

  • (2-Trifluoromethyl-oxazol-4-yl)methanol
  • (4-(Trifluoromethyl)oxazol-5-yl)methanol
  • (2-(Trifluoromethyl)oxazole)

Comparison: (4-(Trifluoromethyl)oxazol-2-yl)methanol is unique due to the specific positioning of its functional groups, which influences its reactivity and interactions. Compared to (2-Trifluoromethyl-oxazol-4-yl)methanol, the 4-position trifluoromethyl group in this compound provides different steric and electronic effects, leading to distinct chemical behaviors . Similarly, the presence of the hydroxymethyl group at the 2-position differentiates it from other trifluoromethyl-substituted oxazoles .

Properties

Molecular Formula

C5H4F3NO2

Molecular Weight

167.09 g/mol

IUPAC Name

[4-(trifluoromethyl)-1,3-oxazol-2-yl]methanol

InChI

InChI=1S/C5H4F3NO2/c6-5(7,8)3-2-11-4(1-10)9-3/h2,10H,1H2

InChI Key

FXBHZPYIEOUOOY-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(O1)CO)C(F)(F)F

Origin of Product

United States

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